Labrafil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Labrafil is a nonionic surfactant commonly used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). It is available in various forms, such as this compound M 1944 CS, this compound M 2125 CS, and this compound M 2130 CS, each with unique properties and applications .

Vorbereitungsmethoden

Labrafil compounds are typically prepared through the transesterification and ethoxylation of vegetable oils. For example, this compound M 1944 CS is derived from the partial hydrolysis and esterification of kernel oil, while this compound M 2125 CS is obtained from corn oil . The preparation process involves homogenizing the lipid-based formulations with other components, such as PL-90G, to create stable nanosystems .

Analyse Chemischer Reaktionen

Labrafil compounds primarily undergo reactions typical of surfactants, such as emulsification and solubilization. They are known to self-emulsify in aqueous media, forming coarse dispersions or emulsions . These reactions are facilitated by the presence of mono-, di-, and triglycerides, as well as polyethylene glycol (PEG) esters of fatty acids like oleic and linoleic acids . Common reagents used in these reactions include water and various surfactants, resulting in the formation of stable emulsions and enhanced solubility of APIs .

Wissenschaftliche Forschungsanwendungen

Labrafil compounds have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. They are extensively used in lipid-based formulations to improve the solubilization and bioavailability of poorly water-soluble drugs . In medicine, this compound is employed in self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) to enhance the oral bioavailability of APIs . Additionally, this compound is used in topical formulations to improve the stability of emulsions and as a co-emulsifier in various dosage forms .

Wirkmechanismus

The mechanism of action of Labrafil compounds involves their ability to self-emulsify in aqueous media, forming stable emulsions that enhance the solubility and bioavailability of APIs . This process is facilitated by the presence of mono-, di-, and triglycerides, as well as PEG esters of fatty acids, which interact with the APIs to form micelles and other colloidal structures . These structures improve the absorption of APIs in the gastrointestinal tract and other biological membranes .

Vergleich Mit ähnlichen Verbindungen

Labrafil compounds are similar to other lipid-based excipients, such as Labrasol, Gelucire, and Capmul, which are also used to enhance the solubility and bioavailability of poorly water-soluble APIs . this compound compounds are unique in their ability to self-emulsify and form stable emulsions in aqueous media, making them particularly effective in SEDDS and SMEDDS formulations . Similar compounds include:

- Labrasol

- Gelucire

- Capmul

This compound’s unique properties and versatility make it a valuable excipient in pharmaceutical formulations, contributing to the development of more effective and bioavailable drug delivery systems.

Eigenschaften

CAS-Nummer |

62563-68-2 |

|---|---|

Molekularformel |

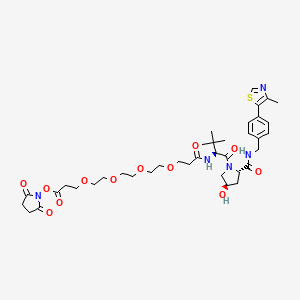

C43H88O10 |

Molekulargewicht |

765.2 g/mol |

IUPAC-Name |

2-[2,3-bis(2-hydroxyethoxy)propoxy]ethanol;hexadecanoic acid;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C16H32O2.C9H20O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;10-1-4-13-7-9(15-6-3-12)8-14-5-2-11/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);9-12H,1-8H2 |

InChI-Schlüssel |

OIQOAYVCKAHSEJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C(COCC(COCCO)OCCO)O |

Verwandte CAS-Nummern |

62563-68-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

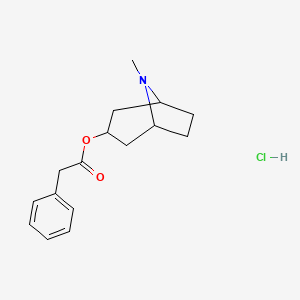

![(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione](/img/structure/B13420227.png)

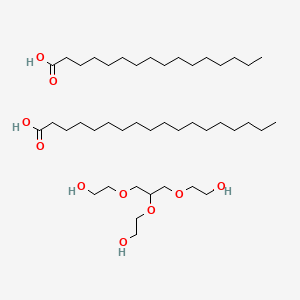

![3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester](/img/structure/B13420242.png)

![1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone](/img/structure/B13420251.png)

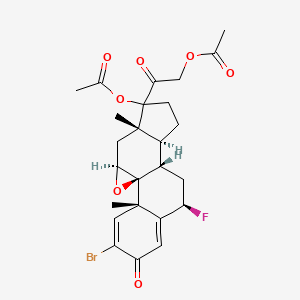

![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13420262.png)